Methyl 2-oxocyclooctane-1-carboxylate
Overview
Description
Methyl 2-oxocyclooctane-1-carboxylate is a compound of interest in organic chemistry due to its potential applications in synthesis and material science. Its molecular structure, synthesis methods, and chemical properties have been the subject of various studies to understand and utilize its capabilities in chemical reactions and potential applications in material science and organic synthesis.
Synthesis Analysis
The synthesis of Methyl 2-oxocyclooctane-1-carboxylate and its derivatives often involves complex organic reactions, including regioselective synthesis and modifications to introduce functional groups or alter the molecular backbone. For example, a regioselective synthesis approach was used to produce dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its derivatives starting from cis-9-azabicyclo[6.2.0]dec-6-en-10-one, employing oxidation and protected amine strategies (Polat et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds related to Methyl 2-oxocyclooctane-1-carboxylate has been elucidated using techniques like X-ray diffraction, NMR spectroscopy, and computational methods like density-functional theory (DFT) computations. These analyses provide insights into the stereochemistry and electronic structure of the molecule, which are critical for understanding its reactivity and properties. The stereochemistry of certain derivatives was determined by 1D and 2D NMR spectroscopy and confirmed by X-ray diffraction in some instances (Polat et al., 2022).
Scientific Research Applications
- Application Summary: “Methyl 2-oxocyclooctane-1-carboxylate” has been used in the synthesis of novel strobilurin fungicides. Strobilurins are a class of agricultural fungicides inspired by natural products isolated from wood-rot Basidiomycetes fungi .
- Methods of Application: A series of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxy-imino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates were designed based on the principle of biologically active splicing and the receptor target structure .
- Results/Outcomes: The fungicidal activity results show that this class of compounds has excellent fungicidal activity, especially against S. sclerotiorum (Lib.) deBary, wheat white powder and puccinia polysora . The introduction of t-butyl in the side chain facilitates the hydrophobic interaction between the compound and the active site .
properties
IUPAC Name |
methyl 2-oxocyclooctane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAADEEISKNEKDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280884 | |
Record name | methyl 2-oxocyclooctane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxocyclooctane-1-carboxylate | |
CAS RN |
5452-73-3 | |
Record name | 5452-73-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-oxocyclooctane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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